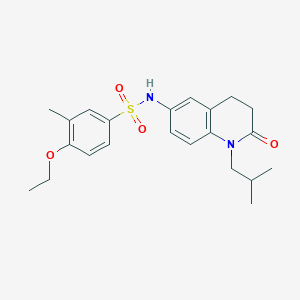

4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-5-28-21-10-8-19(12-16(21)4)29(26,27)23-18-7-9-20-17(13-18)6-11-22(25)24(20)14-15(2)3/h7-10,12-13,15,23H,5-6,11,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULOJUKQQKAYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core can then be functionalized with various substituents, including the isobutyl group and the sulfonamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

Reduction: : Reduction reactions can be used to convert the quinoline core to dihydroquinoline derivatives.

Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: : Quinone derivatives

Reduction: : Dihydroquinoline derivatives

Substitution: : Various substituted sulfonamides

Scientific Research Applications

Chemistry: : As a building block for the synthesis of more complex molecules.

Biology: : Studying the biological activity of quinoline derivatives.

Medicine: : Investigating the compound's potential as a therapeutic agent.

Industry: : Use in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if used as a therapeutic agent, it might interact with enzymes or receptors in the body, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

- 4-ethoxy-3-methylbenzenesulfonamide : Enhances lipophilicity and hydrogen-bonding capacity (via sulfonamide NH and SO₂ groups).

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations :

- The target compound’s higher molecular weight (~419.5 g/mol) compared to analogs (e.g., 363.45 g/mol in ) reflects the ethoxy and isobutyl substituents.

- Unlike the propionamide in , the target’s sulfonamide group offers stronger hydrogen-bond acceptor/donor capacity, which may influence solubility or protein interactions .

Hydrogen Bonding and Crystal Packing

Evidence from hydrogen-bonding studies () suggests that sulfonamide derivatives often form robust intermolecular networks via NH···O and SO₂···H interactions. For example:

- The sulfonamide NH in the target compound could act as a donor to carbonyl or ether oxygen atoms in adjacent molecules.

- The ethoxy oxygen may participate in weak C–H···O bonds, influencing crystal packing or solubility.

In contrast, the amide-containing analog from relies on NH···O (amide) and ketone interactions, which are less directional than sulfonamide-based bonds. This difference could lead to distinct crystallographic behaviors, as inferred from software like SHELX () or ORTEP-3 ().

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Ethoxy group : Provides solubility and can influence pharmacokinetics.

- Tetrahydroquinoline moiety : Known for various biological activities, including anti-cancer properties.

- Sulfonamide group : Often associated with antimicrobial activity.

Molecular Formula

The molecular formula of the compound is .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 356.46 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Anticancer Properties

Research has indicated that compounds containing the tetrahydroquinoline structure exhibit significant anticancer activity. For instance, a related study demonstrated that derivatives of tetrahydroquinoline showed potent inhibition of cancer cell lines, suggesting that modifications in the structure could enhance efficacy against specific types of cancer cells .

Case Study: Inhibition of Cancer Cell Proliferation

A study focusing on a similar sulfonamide derivative showed an IC50 value of approximately 0.58 μM against pancreatic cancer cells, indicating strong cytotoxic potential. The compound's mechanism involved the inhibition of mitochondrial function, leading to reduced ATP production under glucose-deprived conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the benzene ring and modifications to the tetrahydroquinoline moiety can significantly affect both potency and selectivity. For instance, introducing electron-withdrawing groups may enhance interaction with biological targets .

Toxicity and Safety Profile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.